molecular formula C13H16ClNO3S B2766824 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide CAS No. 1902950-73-5

5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

Cat. No.: B2766824
CAS No.: 1902950-73-5
M. Wt: 301.79
InChI Key: DUNRZVCILQQLGU-UHFFFAOYSA-N
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Description

5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a versatile chemical compound with a unique structure that makes it an ideal candidate for various scientific research applications. Its structure includes a thiophene ring, a carboxamide group, and a dioxin moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide.

    Formation of the Dioxin Moiety: The dioxin moiety is synthesized by cyclization of a suitable diol with a halogenated compound.

    Final Coupling: The final step involves coupling the thiophene derivative with the dioxin moiety under appropriate reaction conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that thiophene derivatives can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Case Study: Clinical Trials
A clinical trial investigated the effects of a related thiophene compound on patients with chronic inflammatory conditions. The results indicated a reduction in biomarkers associated with inflammation, supporting the therapeutic potential of such compounds in clinical settings .

Pesticide Development
The compound's structure suggests potential applications in agricultural chemistry as a pesticide. Preliminary studies indicate that thiophene derivatives can exhibit insecticidal activity against common agricultural pests. This opens avenues for developing environmentally friendly pesticides that minimize ecological impact .

Case Study: Pesticide Efficacy
A field study assessed the effectiveness of a thiophene-based pesticide on crop yield and pest control. Results showed a significant reduction in pest populations and an increase in crop yield compared to untreated plots, highlighting the practical applications of this compound in agriculture .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxylate
  • 5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-sulfonamide

Uniqueness

5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Biological Activity

5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a thiophene ring and a benzodioxin moiety. Its molecular formula is C12H14ClN3O2S, with a molecular weight of approximately 287.77 g/mol. The structural features suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases and phosphatases, which are crucial for cellular signaling.
  • Receptor Interaction : The compound is hypothesized to interact with various receptors, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors. These interactions can modulate signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various assays:

Assay Type Result Reference
Enzyme InhibitionIC50 values indicate moderate inhibition of kinases
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityLow cytotoxicity in mammalian cell lines

Case Studies

  • Case Study on Anticancer Activity : A study investigated the anticancer properties of the compound in vitro against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-12-4-3-11(19-12)13(16)15-8-1-2-9-10(7-8)18-6-5-17-9/h3-4,8-10H,1-2,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNRZVCILQQLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=C(S3)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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